Product packaging for 2-Hydroxyquinoline-4-carboxylic acid(Cat. No.:CAS No. 84906-81-0)

2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B602223
CAS No.: 84906-81-0
M. Wt: 189.17
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Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical and Biological Research

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical and biological research. researchgate.net This nitrogen-containing heterocyclic compound is a cornerstone in the development of a vast array of functional molecules. researchgate.netjddtonline.info Its importance stems from its versatile chemical properties and its prevalence in both natural products and synthetic compounds with significant biological activities. researchgate.net

In medicinal chemistry, the quinoline nucleus is a key component in numerous therapeutic agents. rsc.org It forms the core of drugs with a wide spectrum of pharmacological effects, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. researchgate.netjddtonline.infobiointerfaceresearch.com Well-known pharmaceuticals such as chloroquine, ciprofloxacin, and topotecan (B1662842) feature the quinoline framework, highlighting its success in drug design. researchgate.net The ability of the quinoline ring to be functionalized at various positions allows chemists to fine-tune the pharmacological profile of derivative compounds, leading to the discovery of new and more effective therapeutic agents. rsc.orgbiointerfaceresearch.com

Beyond pharmaceuticals, quinoline derivatives are integral to materials science and catalysis. They are used as ligands in organometallic chemistry, as sensors for detecting metal ions, and as components in luminescent materials and agrochemicals. researchgate.net The diverse applications of the quinoline moiety underscore its fundamental importance and ensure its continued prominence as a subject of intensive research. researchgate.netrsc.org

Historical Perspectives and Evolution of Research on 2-Hydroxyquinoline-4-carboxylic Acid

Research into quinoline derivatives has a long history, with early methods focusing on their fundamental synthesis. The Gould-Jacobs reaction, for instance, represents a classical approach to constructing the 4-hydroxyquinoline (B1666331) core. acs.org Specific methods for preparing 2-hydroxyquinoline-4-carboxylic acids were later developed, as detailed in patents from the early 1970s. One such process involves the oxidation of 2-hydroxy-4-halogenomethyl-quinoline using alkaline hydrogen peroxide. google.comgoogle.com Another historical synthesis route starts from isatin (B1672199), which itself is produced by the oxidation of indigo. google.comgoogle.com

These early studies recognized this compound and its substituted analogs as valuable intermediates, particularly for producing pharmaceutically active compounds like local anesthetics. google.comgoogle.com The evolution of research in this area was also marked by serendipitous discoveries. For example, a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was identified incidentally during the synthesis of chloroquine, which ultimately spurred the development of fluoroquinolone antibiotics. mdpi.com

Furthermore, research into related natural and endogenous compounds, such as kynurenic acid (a 4-hydroxyquinoline-2-carboxylic acid derivative), provided additional context and impetus for studying the broader class of hydroxyquinoline carboxylic acids. mdpi.com This historical progression from foundational synthesis to the identification of specific applications laid the groundwork for the more targeted research trajectories seen today.

Current Research Trajectories and Future Prospects for this compound Studies

Contemporary research on this compound and its analogs is characterized by a structure-guided approach to designing molecules with specific biological functions. nih.gov A significant area of investigation is the synthesis of novel derivatives to explore their therapeutic potential. For instance, new series of this compound derivatives have been designed and synthesized to evaluate their antioxidant properties. researchgate.net

A major focus of current research is in oncology. The quinoline-4-carboxylic acid scaffold is being utilized to develop potent and selective inhibitors of key enzymes involved in cancer progression. nih.gov One such target is dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis, which is essential for cell proliferation. nih.gov Researchers have successfully designed quinoline-4-carboxylic acid analogs that show significant inhibitory activity against DHODH, with some compounds exhibiting improved aqueous solubility and oral bioavailability, making them promising leads for further preclinical development. nih.gov Other studies have focused on creating derivatives that act as inhibitors of SIRT3, a mitochondrial sirtuin that is a potential therapeutic target for certain cancers. frontiersin.org

The future of research in this field will likely involve several key directions. One promising avenue is the development of multi-target agents, leveraging the "privileged structure" of the 4-hydroxy-2-quinolinone core to interact with multiple biological targets simultaneously. mdpi.com Efforts will also continue to optimize the pharmacological properties of these compounds, including enhancing their potency and selectivity. nih.gov The development of prodrug strategies to improve characteristics like cell permeability and bioavailability represents another important future trajectory, aiming to translate these promising research compounds into viable therapeutic options. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B602223 2-Hydroxyquinoline-4-carboxylic acid CAS No. 84906-81-0

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
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InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name 2-Hydroxycinchoninic acid
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Record name 15733-89-8
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-Hydroxyquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Advanced Synthetic Methodologies for 2 Hydroxyquinoline 4 Carboxylic Acid and Its Derivatives

Established Synthetic Routes and Mechanistic Insights

Pfitzinger Reaction and its Modern Adaptations for Quinoline-4-carboxylic Acid Formation

The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

The general mechanism of the Pfitzinger reaction is outlined below:

Ring Opening of Isatin: The base catalyzes the hydrolysis of the amide bond in isatin to yield an intermediate keto-acid. wikipedia.org

Condensation: The keto-acid reacts with a carbonyl compound (ketone or aldehyde) to form an imine. wikipedia.org

Cyclization and Dehydration: The enamine tautomer of the imine undergoes cyclization and subsequent dehydration to form the aromatic quinoline (B57606) ring. wikipedia.org

Modern adaptations of the Pfitzinger reaction have been developed to improve yields and expand the substrate scope. researchgate.netscispace.com One notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net Researchers have also explored using different catalysts and reaction conditions to enhance the efficiency of the Pfitzinger reaction. jocpr.comresearchgate.net For instance, the use of enaminones as a substitute for 1,3-dicarbonyl compounds in the Pfitzinger reaction has been shown to be an effective method for the synthesis of quinoline-4-carboxylic acids. researchgate.net

Table 1: Examples of Pfitzinger Reaction Conditions and Yields
ReactantsCatalyst/BaseSolventConditionsProductYieldReference
Isatin, Acetophenone33% KOHEthanol (B145695)Reflux, 8 h2-Phenylquinoline-4-carboxylic acid35% frontiersin.org
Isatin, KetonePotassium hydroxideEthanolReflux, 24 hQuinoline-4-carboxylic acid derivativesModerate to good jocpr.com
5-Substituted isatin, 4-(4-(dimethylamino)phenyl)but-3-en-2-onePotassium hydroxide50% aqueous ethanolReflux, 24 h2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acidsNot specified nih.gov
Isatin, EnaminonesAqueous KOH or NaOHWaterNot specifiedQuinoline-4-carboxylic acidsHigh researchgate.net

Condensation Reactions with Isatin Derivatives

The synthesis of 2-hydroxyquinoline-4-carboxylic acid and its derivatives frequently involves condensation reactions utilizing isatin and its derivatives. nih.gov A common method involves the reaction of isatins with compounds containing active methylene (B1212753) groups, such as malonic acid or sodium pyruvate (B1213749), often under basic conditions or with the assistance of microwave irradiation. tandfonline.com

For example, this compound can be synthesized by irradiating a mixture of isatin and malonic acid in acetic acid. tandfonline.comresearchgate.net Another approach involves the condensation of isatins with sodium pyruvate under microwave irradiation. These reactions capitalize on the reactivity of the C3-carbonyl group of isatin and the subsequent cyclization to form the quinoline ring system.

Oxidative Syntheses of this compound

Oxidative methods provide an alternative route to this compound. One such method involves the oxidation of 2-hydroxy-4-halogenomethylquinoline with aqueous alkaline hydrogen peroxide. google.comgoogle.com This process typically involves reacting the starting material with a controlled excess of hydrogen peroxide in the presence of an alkali metal hydroxide. google.comgoogle.com The resulting alkali metal salt of the carboxylic acid is then acidified to yield the final product. google.com

Another oxidative approach is the oxidation of isatin itself. For instance, isatin can be oxidized with chromic acid in an acetic acid solution to produce isatoic anhydride, which can be a precursor in certain synthetic pathways. nih.gov More environmentally friendly methods utilize organoselenium-catalyzed oxidation of isatin with hydrogen peroxide under mild and neutral conditions to form isatoic anhydride. nih.gov

Catalytic Approaches in this compound Synthesis

Metal-Free Catalysis and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of metal-free catalytic systems and the application of green chemistry principles in organic synthesis. tandfonline.comtandfonline.com For the synthesis of quinoline-4-carboxylic acids, several eco-friendly and efficient one-pot multicomponent strategies have been developed. tandfonline.comtandfonline.com

One such approach is the modified Doebner hydrogen transfer reaction, which utilizes p-toluenesulfonic acid (p-TSA) as an organocatalyst. tandfonline.comtandfonline.comresearchgate.net This reaction involves the condensation of an aryl aldehyde, an amine, and pyruvate in a green solvent system, such as a mixture of water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com This method offers several advantages, including mild reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. tandfonline.comtandfonline.com The use of sodium pyruvate instead of pyruvic acid has also been explored as a more cost-effective alternative. tandfonline.com

Table 2: Comparison of Catalysts in a Doebner-like Reaction
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TSAEthylene glycol/water (2:1)50385 researchgate.net
NoneEthylene glycol/water (2:1)801228 researchgate.net
Acetic AcidEthylene glycol/water (2:1)50330 researchgate.net
FeCl₃Ethylene glycol/water (2:1)50317 researchgate.net
TiCl₄Ethylene glycol/water (2:1)50325 researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. tandfonline.comnih.goveurekaselect.com The synthesis of this compound and its derivatives has greatly benefited from this technology. tandfonline.comresearchgate.net

Microwave irradiation has been successfully employed for the rapid and efficient synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones in a basic medium. tandfonline.com For instance, the reaction of isatin with ketones and potassium hydroxide in aqueous ethanol under microwave irradiation for a short duration (e.g., 12.5 minutes) can produce the desired quinoline-4-carboxylic acids in good yields. tandfonline.com Furthermore, this compound can be obtained by irradiating a mixture of isatin and malonic acid in acetic acid. tandfonline.comresearchgate.net The use of microwave irradiation not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. eurekaselect.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionMethodConditionsTimeYieldReference
Esterification of 2-phenylquinoline-4-carboxylic acidConventionalReflux with ethanol and H₂SO₄22 hComparable to MW tandfonline.com
Esterification of 2-phenylquinoline-4-carboxylic acidMicrowaveClosed Teflon vessel with ethanol and H₂SO₄10 min94% tandfonline.com
Acetylation of isatinConventionalHeating with acetic anhydride2 h75-80% tandfonline.com

Derivatization Strategies for Structural Diversity

The inherent biological activities of this compound have prompted extensive research into the synthesis of its derivatives. These efforts aim to explore and expand the chemical space around the core scaffold, leading to compounds with enhanced potency, selectivity, or novel pharmacological profiles. Derivatization is typically achieved through two primary strategies: functionalization of the quinoline core itself or modification of the reactive hydroxyl and carboxylic acid groups.

Functionalization at the Quinoline Core

The quinoline ring system of this compound offers several positions for substitution, allowing for the introduction of a wide array of functional groups that can modulate the molecule's electronic, steric, and lipophilic properties. Synthetic methodologies have been developed to selectively introduce substituents onto the carbocyclic (benzene) and heterocyclic (pyridine) portions of the quinoline nucleus.

Research has demonstrated the feasibility of introducing various substituents onto the quinoline core. For instance, derivatives have been prepared bearing alkyl or halogen groups, particularly at the 8-position of the quinoline ring system. google.com More complex modifications include the introduction of a diethylsulfamoyl group at the 6-position, creating compounds such as 6-(diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid. uni.lu Further illustrating the versatility of core functionalization, 3-aryl-2-hydroxyquinoline-4-carboxylic acids have also been synthesized, showcasing the possibility of creating C-C bonds at the C3 position. researchgate.net These modifications highlight the accessibility of multiple sites on the quinoline scaffold for structural diversification.

Table 1: Examples of Functionalization at the Quinoline Core of this compound

Position of Substitution Type of Substituent Example Compound
C3 Aryl 3-Aryl-2-hydroxyquinoline-4-carboxylic acid researchgate.net
C6 Sulfamoyl 6-(diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid uni.lu
C8 Halogen/Alkyl 8-Halogeno/Alkyl-2-hydroxyquinoline-4-carboxylic acid google.com

Modifications of Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl and carboxylic acid groups are key pharmacophoric features of the title compound and serve as versatile handles for derivatization. nih.govnih.gov These modifications can alter the molecule's solubility, hydrogen bonding capacity, and ability to interact with biological targets.

Modification of the Hydroxyl Group: The hydroxyl group at the C2 position, which exists in tautomeric equilibrium with its 2-oxo form, can be readily derivatized. nih.gov A common strategy involves etherification, leading to the formation of O-alkyl or O-aralkyl derivatives. researchgate.net This modification caps (B75204) the hydrogen-bonding donor capability of the hydroxyl group and can increase the lipophilicity of the resulting compound.

Modification of the Carboxylic Acid Group: The carboxylic acid at the C4 position is a cornerstone for a wide range of derivatization reactions. nih.gov Its acidic nature is crucial for interactions with certain biological targets, such as forming a salt bridge with arginine residues in enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov Key modifications include:

Esterification: The carboxylic acid can be converted into various esters. A notable example is the formation of N-hydroxysuccinimidyl esters, which act as activated intermediates for coupling the quinoline scaffold to proteins or other biomolecules. mdpi.com

Amidation and Peptide Coupling: Conversion of the carboxylic acid to amides is a prevalent strategy. This includes the formation of carbohydrazides, which can be further reacted to create N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives (a related scaffold). semanticscholar.org

Hybridization with Heterocycles: The carboxylic acid functionality can be used as an anchor point to conjugate other heterocyclic systems. For example, it has been utilized to link a benzimidazolyl moiety to the C4 position, creating complex hybrid molecules. researchgate.net

These transformations of the peripheral functional groups are integral to generating libraries of compounds for structure-activity relationship (SAR) studies. The choice of deprotection method for precursor esters, such as using boron tribromide (BBr₃) to unveil the carboxylic acid, is a critical consideration in multi-step syntheses. nih.gov

Table 2: Derivatization Strategies for Hydroxyl and Carboxylic Acid Groups

Functional Group Derivatization Reaction Resulting Functional Group/Linkage
Hydroxyl (-OH) Etherification (O-alkylation/O-aralkylation) researchgate.net Ether (-OR)
Carboxylic Acid (-COOH) Esterification mdpi.com Ester (-COOR)
Carboxylic Acid (-COOH) Amidation semanticscholar.org Amide (-CONR₂) / Hydrazide (-CONHNH₂)
Carboxylic Acid (-COOH) Coupling with heterocycles researchgate.net Linkage to a heterocyclic ring

Mechanistic Investigations and Biological Activities of 2 Hydroxyquinoline 4 Carboxylic Acid and Its Analogs

Anti-Cancer and Anti-Tumor Research Applications

Analogs of 2-hydroxyquinoline-4-carboxylic acid have been investigated as potent agents in oncology research. Their mechanisms of action are multifaceted, targeting key enzymes and cellular pathways involved in cancer cell proliferation and survival.

This compound and its derivatives have been identified as inhibitors of DNA topoisomerases, particularly topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them established targets for anti-cancer drugs. The mechanism of action involves the inhibition of topoisomerase II-alpha and II-beta, which are essential for cell division.

Research on related quinoline (B57606) carboxamides demonstrates that these compounds can function as intercalating agents that interfere with topoisomerase II activity. nih.gov They induce DNA-protein cross-links (DPC) and double-strand breaks (DSB). nih.gov The formation of these lesions suggests the stabilization of a "cleavage complex," where the enzyme is trapped on the DNA after cleaving it, preventing the subsequent religation step. nih.govnih.gov This leads to permanent DNA damage and ultimately triggers cell death. nih.gov In studies using isolated nuclei, the formation of DPC by a quinoline carboxamide derivative was shown to be dependent on ATP and was inhibited by novobiocin, a known topoisomerase II inhibitor, further confirming the enzyme as the target. nih.gov

A significant area of research has been the development of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs). frontiersin.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Their overexpression is linked to tumorigenesis, making them a key target in cancer therapy. frontiersin.orgnih.gov

In the design of these inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid structure serves as the "cap" moiety, which interacts with the surface of the enzyme's active site. frontiersin.orgnih.gov The selectivity of these inhibitors for different HDAC isoforms is a critical aspect of their development, as isoform-selective inhibitors may offer improved therapeutic specificity and better safety profiles. nih.gov

Studies have shown that these quinoline derivatives can exhibit remarkable selectivity. For instance, a derivative designated as D28 displayed significant selectivity for HDAC3, with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, HDAC2, and HDAC6. frontiersin.org The nature of the zinc-binding group (ZBG) in these molecules also plays a crucial role. The substitution of a hydroxamic acid ZBG with a hydrazide ZBG in analogs like D29 and D30 led to improved inhibitory activities against HDAC1, HDAC2, and HDAC3, while maintaining a pattern of remarkable HDAC3 selectivity. frontiersin.org

Table 1: HDAC Inhibitory Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives This is an interactive table. You can sort and filter the data.

Compound ZBG Type HDAC1 (IC₅₀ µM) HDAC2 (IC₅₀ µM) HDAC3 (IC₅₀ µM) HDAC6 (IC₅₀ µM) Selectivity Profile Source
D28 Hydroxamic Acid >100 >100 24.45 >100 Selective for HDAC3 frontiersin.org
D29 Hydrazide 56.43 75.31 10.27 >100 Selective for HDAC3 frontiersin.org
D30 Hydrazide 65.33 89.54 12.55 >100 Selective for HDAC3 frontiersin.org

The anti-cancer activity of this compound analogs is underpinned by their ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

The HDAC3 selective inhibitor D28 was studied in K562 human leukemia cells, where it was found to induce G2/M cell cycle arrest and promote apoptosis. frontiersin.orgnih.gov This indicates that its anticancer effects are directly linked to its enzymatic inhibition. The transition from the G2 to the M phase of the cell cycle is a tightly regulated process, and its disruption is a common mechanism for anti-mitotic drugs. nih.govnih.gov Induction of G2/M arrest is often associated with reduced levels of key regulatory proteins like cyclin B. nih.gov

Following cell cycle arrest, these compounds can trigger apoptosis. This process involves the activation of mitochondrial signaling pathways, leading to the activation of caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis. mdpi.comfrontiersin.org Research on other quinoline-based compounds has shown that they can effectively block cancer cells in the G2/M phase and that the percentage of apoptotic cells increases with higher compound concentrations. nih.gov The combination of G2/M arrest and subsequent apoptosis is a powerful mechanism for inhibiting the proliferation of cancer cells. mdpi.comfrontiersin.org

Anti-Microbial Research

The quinoline core is present in many well-known antimicrobial agents. Research has confirmed that this compound and its derivatives also possess significant antibacterial and antifungal properties.

This compound has demonstrated potent activity against bacteria such as Streptococcus faecalis. biosynth.com A key mechanistic basis for the antibacterial action of quinoline derivatives is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring resistance. biosynth.com Other quinoline-based drugs are known to target bacterial DNA topoisomerases (gyrase and topoisomerase IV), enzymes that are structurally different from their human counterparts, thereby inhibiting bacterial DNA replication and cell division. nih.govwikipedia.org Another proposed mechanism for some quinoline derivatives is the inhibition of the proton pump of ATP synthase, disrupting cellular energy production. nih.govnih.gov

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated against a panel of bacteria. nih.govresearchgate.net These studies show that structural modifications can significantly enhance antibacterial potency. For example, compound 5a4 showed good activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. nih.gov Compound 5a7 was most active against the Gram-negative bacterium Escherichia coli, with an MIC of 128 µg/mL. nih.gov Generally, these compounds tend to be more effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their intracellular targets. scienceopen.com

Table 2: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives This is an interactive table. You can sort and filter the data.

Compound Bacterium Type MIC (µg/mL) Source
5a4 Staphylococcus aureus Gram-positive 64 nih.govresearchgate.net
5a7 Escherichia coli Gram-negative 128 nih.govresearchgate.net
5b4 MRSA Gram-positive Moderate Activity nih.gov

Quinoline derivatives have also been identified as promising candidates for antifungal agents. Studies have revealed that these compounds can be effective against both yeasts and filamentous fungi. nih.gov For instance, certain derivatives showed selective action, with some being active against Candida species (yeast) and another, compound 5 , demonstrating efficacy against dermatophytes (filamentous fungi) with MIC values ranging from 12.5 to 25 µg/mL. nih.gov

Anti-Malarial Research

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs. Research into this compound and its derivatives has unveiled novel mechanisms of action and potent activity against multiple stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans.

Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

A significant breakthrough in antimalarial drug discovery has been the identification of Plasmodium falciparum translation elongation factor 2 (PfEF2) as a key therapeutic target. PfEF2 is essential for protein synthesis within the parasite, and its inhibition leads to parasite death. nih.govnih.gov

Medicinal chemistry programs have utilized this compound as a starting material to synthesize a series of quinoline-4-carboxamide derivatives. nih.gov One such derivative, DDD107498, has demonstrated potent antimalarial properties by directly inhibiting PfEF2. nih.govnih.govresearchgate.net This novel mechanism of action is a critical advantage, as it is not susceptible to existing resistance patterns observed with other antimalarial drugs. nih.gov The initial screening hit from a phenotypic screen against the blood stage of P. falciparum (3D7 strain) was optimized from a compound with an EC₅₀ of 120 nM to lead molecules with low nanomolar potency. nih.govsigmaaldrich.com The progression of DDD107498 to preclinical development was supported by its favorable potency, selectivity, and efficacy, which are all linked to its unique ability to inhibit PfEF2. researchgate.netresearchgate.net

Table 1: Antimalarial Activity of a Key Quinoline-4-carboxamide Derivative

Compound Target Mechanism of Action Key Findings
DDD107498 Plasmodium falciparum Elongation Factor 2 (PfEF2) Inhibition of protein synthesis Potent in vivo efficacy with ED₉₀ values below 1 mg/kg in a mouse model. nih.govresearchgate.net

Multistage Antimalarial Activity Profiles

A crucial requirement for the next generation of antimalarial drugs is activity against multiple life-cycle stages of the parasite to not only treat the disease but also to prevent transmission and provide chemoprotection. nih.gov Analogs derived from this compound, such as the quinoline-4-carboxamide DDD107498, have exhibited these desirable multistage activity profiles. nih.govnih.gov

Research has shown that these compounds are active against the blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. nih.gov Furthermore, they show activity against other life-cycle stages, which is essential for preventing the spread of the disease. nih.govnih.gov This multistage activity, combined with a novel mechanism of action, positions these quinoline-4-carboxamide derivatives as promising candidates for the development of new and more effective antimalarial therapies. nih.govsigmaaldrich.com

Anti-Inflammatory Research

The inflammatory response is a complex biological process, and enzymes such as phospholipases A2 play a critical role in mediating it. The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound.

Human Non-Pancreatic Secretory Phospholipase A2 (hnps-PLA2) Inhibition

Human non-pancreatic secretory phospholipase A2 (hnps-PLA2) is an enzyme that, when activated, catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of hnps-PLA2 is therefore a viable strategy for controlling inflammation.

A series of quinoline-4-methyl esters, synthesized from their corresponding quinoline-4-carboxylic acids, have been evaluated for their ability to inhibit hnps-PLA2. nih.gov In a study of 22 such compounds, 17 demonstrated inhibitory activity. Notably, eight of these compounds had IC₅₀ values in the micromolar range, with the most potent compound exhibiting an IC₅₀ of 1.5 μM. nih.gov Molecular docking studies suggest that these compounds act as competitive inhibitors. nih.gov

Table 2: Inhibition of hnps-PLA2 by Quinoline-4-methyl Ester Analogs

Compound Series Target Enzyme Most Potent Analog IC₅₀ Key Findings
Quinoline-4-methyl esters Human non-pancreatic secretory phospholipase A2 (hnps-PLA2) 1.5 μM Both 2- and 3-aryl substituted quinoline-4-methyl esters show promise as backbones for developing hnps-PLA2 inhibitors. nih.gov

Neuroprotective Research

Neurodegenerative diseases like Alzheimer's disease are characterized by a decline in cognitive function, which is partly attributed to a deficit in the neurotransmitter acetylcholine (B1216132). One therapeutic approach is to inhibit the enzyme responsible for its breakdown, acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) Inhibition and Enhanced Cholinergic Neurotransmission

By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission. Quinoline derivatives have been a focus of research for developing new AChE inhibitors.

Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown that they are effective inhibitors of AChE, with Kᵢ values ranging from 5.51 to 155.22 nM. researchgate.net Further research into pyridinium-2-carbaldoximes featuring a quinolinium carboxamide moiety, synthesized from quinoline-4-carboxamide, has also demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov The design of these molecules often aims to interact with both the catalytic and peripheral anionic sites of the AChE enzyme.

Table 3: Acetylcholinesterase (AChE) Inhibition by Quinoline Analogs

Compound Series Target Enzyme Inhibition Range (Kᵢ) Key Findings
2-Phenyl-quinoline-4-carboxylic acid derivatives Acetylcholinesterase (AChE) 5.51–155.22 nM These derivatives were found to be effective inhibitors of AChE. researchgate.net

Antioxidant Activity Research

The capacity of a compound to neutralize reactive oxygen species (ROS) and other free radicals is a critical measure of its potential protective effects against oxidative stress-related pathologies. The antioxidant properties of this compound and its analogs have been investigated using various in vitro models.

Evaluation using Radical Scavenging Assays (e.g., ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for assessing the total antioxidant capacity of substances. researchgate.netresearchgate.net The assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a process that results in a loss of color proportional to the antioxidant's concentration and potency. researchgate.netsemanticscholar.org This method is versatile, applicable to both hydrophilic and lipophilic compounds, and relies on the transfer of electrons or hydrogen atoms from the antioxidant to the radical. researchgate.netsemanticscholar.org

In a study evaluating a series of newly synthesized 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, the ABTS assay was employed to determine their antioxidant potential. semanticscholar.org The research highlighted that while most of the synthesized compounds exhibited mild to moderate antioxidant activity, certain derivatives showed significant radical scavenging capabilities. semanticscholar.org Specifically, compounds where the carboxylic acid at position C4 was converted into a benzimidazole-containing moiety demonstrated good antioxidant activity. semanticscholar.org

For instance, derivatives of 3-aryl-2-hydroxyquinoline-4-carboxylic acid and 2-aryl-3-hydroxyquinoline-4-carboxylic acid were synthesized and tested. The results, summarized in the table below, indicate the percentage of ABTS•+ inhibition at a concentration of 0.1 mM.

Table 1: Antioxidant Activity of Selected Hydroxyquinoline-4-carboxylic Acid Derivatives using ABTS Assay

Compound Structure % Inhibition (0.1 mM)
14 2-(1H-Benzimidazol-2-yl)-3-phenyl-quinolin-2-ol derivative Good Activity
21a 2-(1H-Benzimidazol-2-yl)-2-hydroxy-quinoline derivative Good Activity
21b 2-(1H-Benzimidazol-2-yl)-2-hydroxy-quinoline derivative Good Activity

Data sourced from a 2015 study on novel hydroxyquinoline-4-carboxylic acid derivatives. semanticscholar.org "Good Activity" indicates significant radical scavenging, though specific percentage values for all compounds were not detailed in the abstract.

Other Enzyme Inhibition Studies

Beyond antioxidant effects, the quinoline nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including various enzymes.

Dehydrogenase Enzyme Inhibition

Derivatives of 4-hydroxyquinoline-2-carboxylic acid and its 3-carboxylic acid isomer have been investigated as inhibitors of several dehydrogenase enzymes. nih.govnih.gov These enzymes are critical for cellular respiration and metabolic pathways. Studies have shown that these quinoline derivatives can inhibit enzymes such as L-lactate dehydrogenase, malate (B86768) dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase, and glutamate (B1630785) dehydrogenase. nih.gov The inhibitory action of these compounds is often linked to their structural characteristics, which allows them to interact with the enzyme's active site. scienceopen.com

More recent research has focused on a specific member of this enzyme class, dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Analogs of quinoline-4-carboxylic acid have been optimized as potent inhibitors of human DHODH, demonstrating that strategic modifications to the quinoline core can lead to highly effective and specific enzyme inhibition. acs.orgresearchgate.netresearchgate.net

Human Germ Cell Alkaline Phosphatase (hGC-ALP) Inhibition

Human germ cell alkaline phosphatase (hGC-ALP) has been identified as a target in the context of prostate cancer. semanticscholar.org Research into N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which are derivatives of this compound, revealed potent inhibitory activity against hGC-ALP. semanticscholar.org In one study, several carboxamide derivatives (compounds 6d, 6i, 6k, and 6l) exhibited IC₅₀ values below 0.075 µM, indicating strong inhibition. semanticscholar.org Another study noted that a specific quinoline derivative was a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC50 value of 150 ± 70 nM. researchgate.netbohrium.com These findings suggest that the this compound scaffold can be effectively modified to produce potent inhibitors of this specific phosphatase.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial in both normal physiology and diseases like cancer. nih.gov The ability to chelate the catalytic zinc ion is a key feature of many MMP inhibitors.

While direct studies on this compound as an MMP inhibitor are limited, research on related structures provides significant insights. The 8-hydroxyquinoline (B1678124) scaffold, a known metal-binding group, has been a focus for designing MMP inhibitors. researchgate.netnih.gov Studies on a fragment library of 8-hydroxyquinoline derivatives found that substitution at the 5- and 7-positions resulted in potent MMP-2 inhibitors, whereas derivatives substituted at the 2- and 4-positions were largely ineffective. This highlights the critical role of substituent placement on the quinoline ring for effective interaction with the enzyme's active site. Although a different isomer, the findings for 8-hydroxyquinoline underscore the potential of the hydroxyquinoline scaffold in MMP inhibition, contingent on the correct structural arrangement. nih.gov Kynurenic acid and its analogs have also been noted to affect MMP levels in various biological contexts. nih.govacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and its analogs are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help to elucidate the chemical features responsible for their effects.

For Antioxidant Activity : SAR studies on 4-hydroxy-2-quinolinone derivatives, the tautomeric form of 2-hydroxyquinolines, revealed that the nature and position of substituents are critical. For example, in one series of carboxamide derivatives, compounds derived from 4-aminophenol (B1666318) showed the highest activity in the ABTS assay. The conversion of the carboxylic acid group at C4 into a benzimidazole (B57391) moiety was also found to enhance antioxidant activity, suggesting that extending the conjugated π-system and introducing additional hydrogen-bond donors/acceptors can be a favorable strategy. semanticscholar.org

For Dehydrogenase Inhibition : Quantitative structure-activity relationship (QSAR) studies on 4-hydroxyquinoline-carboxylic acids have provided detailed models of their interaction with dehydrogenases. scienceopen.com For the more specific inhibition of human DHODH by quinoline-4-carboxylic acid analogs, SAR analysis has been crucial. It was found that while the quinoline core and the C4-carboxylic acid are essential for the pharmacophore, adding substituents that can form new hydrogen bonds with specific amino acid residues (like T63 and Y356) in the enzyme's binding pocket significantly increases potency. acs.orgresearchgate.net

For MMP Inhibition : In the case of MMPs, the chelating group is paramount. For the related 8-hydroxyquinoline scaffold, SAR is starkly defined by the position of substituents. Functional groups at the 5- and 7-positions yield potent MMP-2 inhibitors, while the same groups at the 2- and 4-positions lead to inactive compounds. This demonstrates that for metalloenzyme inhibition, the geometry of the chelating group and its flanking substituents must be precisely oriented to engage the active site zinc ion and surrounding pockets.

In general, the carboxylic acid group at position 4 is a key feature, often acting as a hydrogen bond acceptor/donor or a chelating group, facilitating strong interactions with enzyme active sites. The aromatic quinoline ring system serves as a rigid scaffold and can engage in hydrophobic and π-stacking interactions. The hydroxyl group at position 2, and its ability to tautomerize to the 2-oxo form, further influences the electronic properties and binding capabilities of the molecule.

Influence of Substituent Effects on Biological Potency and Selectivity

The biological profile of this compound, also known as kynurenic acid (KYNA), can be significantly modulated by the introduction of various substituents onto its core structure. These modifications influence the compound's potency and selectivity towards its diverse biological targets, including ionotropic glutamate receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, as well as enzymes like kynurenine (B1673888) 3-monooxygenase (KMO) and acetylcholinesterase (AChE). Furthermore, certain substitutions can enhance the antioxidant properties of the parent molecule.

The strategic placement of substituents on the quinoline ring is a key determinant of biological activity. For instance, substitutions at the 5- and 7-positions with hydrophobic groups have been shown to yield potent and selective antagonists of the NMDA receptor. researchgate.net A regression analysis of various analogs suggested a preference for optimally sized, hydrophobic substituents at these positions, with a greater tolerance for bulkier groups at the 5-position. researchgate.net This led to the development of a 5-iodo-7-chloro derivative, which is a highly potent and selective antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, with an IC50 value of 32 nM for [3H]glycine binding. researchgate.net In contrast, substitutions at the 6-position have been found to confer selectivity for non-NMDA receptors, while analogs with substituents at the 8-position were generally inactive across all tested iGluRs. researchgate.net

The nature of the substituent also plays a critical role. The introduction of an additional aromatic ring, such as a 2-(4-methylphenyl) group, has been shown to enhance the antioxidant activity of the quinoline-4-carboxylic acid scaffold. ui.ac.id In one study, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited a higher percentage of inhibition in a DPPH assay (40.43%) compared to 2-methylquinoline-4-carboxylic acid (30.25%), suggesting that the extended aromatic system contributes to radical scavenging. ui.ac.idui.ac.id

Furthermore, modifications to the carboxylic acid group itself can impact activity. For example, the synthesis of kynurenic acid amides has been explored as a strategy to improve blood-brain barrier penetration. researchgate.net

The following interactive data table summarizes the influence of various substituents on the biological activity of this compound analogs.

CompoundSubstituent(s)Biological TargetActivity (IC50/Inhibition %)Reference
Kynurenic AcidNoneKainate ReceptorIC50 = 200 µM nih.gov
5-Iodo-7-chloro derivative5-Iodo, 7-ChloroGlycine/NMDA ReceptorIC50 = 32 nM researchgate.net
2-Methylquinoline-4-carboxylic acid2-MethylDPPH radical30.25% inhibition ui.ac.idui.ac.id
2-(4-Methylphenyl)quinoline-4-carboxylic acid2-(4-Methylphenyl)DPPH radical40.43% inhibition ui.ac.idui.ac.id
7-Chloro-4-hydroxyquinoline7-ChloroAAPH-induced hemolysisAntioxidant nih.gov
7-Fluoro-4-hydroxyquinoline7-FluoroAAPH-induced hemolysisAntioxidant nih.gov

Pharmacophore Elucidation and Rational Drug Design

The development of a pharmacophore model for this compound and its analogs is crucial for understanding the key structural features required for their biological activity and for guiding the rational design of new, more potent, and selective compounds. A well-defined pharmacophore model outlines the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target.

For the antagonism of the glycine co-agonist site on the NMDA receptor, a widely accepted pharmacophore model for kynurenic acid derivatives has been proposed. This model highlights several critical features:

A hydrogen-bond accepting 4-oxo group: This group is essential for interaction with the receptor. researchgate.net

A hydrogen-bond donating 1-amino group: This feature contributes to the binding affinity. researchgate.net

A Coulombic-interacting 2-carboxylate group: The negatively charged carboxylate group is crucial for electrostatic interactions within the binding pocket. researchgate.net

A size-limited hydrophobic binding region for the benzene (B151609) ring: The aromatic portion of the molecule interacts with a hydrophobic pocket on the receptor, and the size of this pocket imposes constraints on the size of substituents that can be tolerated. researchgate.net

This pharmacophore model has been instrumental in the rational design of novel NMDA receptor antagonists. By understanding these key interactions, medicinal chemists can design new molecules that incorporate these features while optimizing other properties, such as bioavailability and selectivity. For example, the development of the potent 5-iodo-7-chloro derivative was a direct result of optimizing the hydrophobic interactions within the size-limited binding pocket. researchgate.net

The principles of rational drug design have also been applied to develop inhibitors of other enzymes in the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO). By using the structure of kynurenic acid as a starting point, researchers can design analogs that are better suited to bind to the active site of KMO, thereby inhibiting its activity and potentially shifting the metabolic pathway towards the production of the neuroprotective kynurenic acid. This approach often involves computational methods like molecular docking to predict how well a designed molecule will fit into the target enzyme's active site.

Furthermore, the concept of molecular hybridization, a rational drug design strategy, has been employed to create new chemical entities with enhanced potency and selectivity. This involves combining the pharmacophoric features of two or more known bioactive molecules. For instance, quinoline-based bioactive heterocycles have been hybridized with other moieties to develop compounds with a broad spectrum of antimicrobial activity, including DNA gyrase inhibitors.

Theoretical and Computational Chemistry Approaches in 2 Hydroxyquinoline 4 Carboxylic Acid Research

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for understanding how a ligand, such as a derivative of 2-Hydroxyquinoline-4-carboxylic acid, might interact with a biological target, typically a protein or enzyme.

Research on derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a tautomer of this compound, has utilized molecular docking to investigate their potential as P-glycoprotein (ABCB1) inhibitors, a key protein in cancer multidrug resistance. These studies docked the quinoline (B57606) derivatives against the crystal structure of the outward-facing P-glycoprotein (PDB ID: 6C0V). The results revealed significant binding affinities, characterized by both hydrophobic interactions and hydrogen bonds with the protein's active site. One of the most potent compounds in the series demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a promising lead structure for designing more effective P-glycoprotein inhibitors researchgate.netresearchgate.net.

In another study, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives were evaluated for their potential antimalarial, antituberculosis, and anticancer activities through molecular docking. The compounds showed excellent docking scores against their respective targets. For instance, against the malarial protein (PDB ID: 1CET), derivatives formed up to five hydrogen bonds with interaction energies reaching -8.29 kcal/mol. Similarly, strong interactions were observed with the tuberculosis protein (PDB ID: 2X22) and a cancer-related protein (PDB ID: 1S63), with binding energies as favorable as -8.36 kcal/mol and -8.57 kcal/mol, respectively. These findings highlight the versatility of the quinoline-4-carboxylic acid scaffold in interacting with a diverse range of biological targets.

Molecular Docking Results for this compound Derivatives

Derivative ClassBiological TargetPDB IDKey FindingBinding Energy (kcal/mol)
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativeP-glycoprotein (ABCB1)6C0VInhibition of efflux pump-9.22
2-aryl-quinoline-4-carboxylic acid derivativeMalarial Protein1CETAntimalarial activity-8.29
2-heteroaryl-quinoline-4-carboxylic acid derivativeTuberculosis Protein2X22Antituberculosis activity-8.36
2-aryl-quinoline-4-carboxylic acid derivativeCancer Protein1S63Anticancer activity-8.57

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules.

In the context of this compound derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against the ABCB1 efflux pump. In one such study, a dataset of 18 derivatives was analyzed. Researchers calculated 199 different 2D and 3D molecular descriptors to numerically represent the molecular structures researchgate.net. Using various linear and non-linear machine learning methods—including k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB)—a total of 16 predictive models were developed researchgate.netresearchgate.net. The quality of these models was evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). The best-performing model, based on the CatBoost (a GB method), achieved an R² of 95% and an RMSE of 0.283, indicating a high predictive quality researchgate.netresearchgate.net.

The validation of QSAR models is critical to ensure their reliability. In a separate study on 4-quinoline carboxylic acid derivatives, a developed model was validated using the leave-one-out cross-validation method, which yielded a q² value of 0.842. Furthermore, the model's predictive power on an external test set of compounds was confirmed with a predictive R² (r²pre) of 0.889. These robust statistical results demonstrate the utility of QSAR in guiding the synthesis of new quinoline derivatives with enhanced biological activity.

QSAR Model Performance for Quinoline Carboxylic Acid Derivatives

QSAR Study FocusMachine Learning MethodKey Statistical MetricValue
P-glycoprotein InhibitionGradient Boosting (CatBoost)Coefficient of Determination (R²)0.95
Root Mean Squared Error (RMSE)0.283
Antiviral ActivityPartial Least SquaresLeave-one-out Cross-validation (q²)0.842
Predictive R² (r²pre) for Test Set0.889

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.

While specific DFT studies on the parent this compound are not extensively documented in readily available literature, research on its derivatives demonstrates the power of this approach. For example, DFT calculations at the B3LYP/cc-pVDZ level were used to theoretically interpret the regioselectivity of the methylation of a 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion. By calculating the geometry and electron structure of the anion, researchers could explain the experimentally observed reaction products.

General DFT studies on the quinoline nucleus provide further insights applicable to this compound. Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule scirp.org. A small HOMO-LUMO gap suggests that a molecule is more reactive and can undergo charge transfer interactions, which is often a key factor in its bioactivity scirp.org. For the parent quinoline, DFT calculations have shown that the charge transfer within the molecule is a significant factor in its biological properties scirp.org. These principles can be extrapolated to understand the electronic behavior and reactivity of this compound.

Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance in Chemical Research
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to ionization potential.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO GapThe energy difference between the HOMO and LUMORelates to molecular stability, reactivity, and electronic transitions. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)Represents the charge distribution around a moleculeIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the viability of a compound as a drug candidate. Computational models are frequently used to predict these pharmacokinetic and safety profiles, helping to reduce the likelihood of late-stage failures.

For derivatives of this compound, in silico ADMET studies have been conducted to evaluate their drug-likeness. In one study focusing on 2-aryl/heteroaryl-quinoline-4-carboxylic acids, several key ADMET parameters were predicted. The results indicated good potential for oral bioavailability, with predicted absorption values between 82% and 91%. The blood-brain barrier (BBB) penetration was found to be within an acceptable range. The Topological Polar Surface Area (TPSA), a descriptor related to drug absorption and transport, was calculated to be between 50.191 and 77.893 Ų, which is indicative of good oral bioavailability. Furthermore, the toxicity profile of these compounds was predicted to be safe regarding mutagenicity, tumorigenicity, and reproductive effects. These preliminary computational assessments suggest that the quinoline-4-carboxylic acid scaffold possesses favorable ADMET properties, making it a promising foundation for the development of new therapeutic agents.

Predicted ADMET Properties for 2-Aryl/Heteroaryl-Quinoline-4-Carboxylic Acid Derivatives

ADMET PropertyPredicted Value/OutcomeImplication
Absorption82-91%Good potential for oral absorption.
Blood-Brain Barrier (BBB) PenetrationWithin expected rangeSuggests potential for CNS activity or acceptable distribution.
Topological Polar Surface Area (TPSA)50.191 - 77.893 ŲIndicates good oral bioavailability.
Toxicity ProfileFound safe for mutagenicity, tumorigenicity, irritative, and reproductive effectsLow potential for key toxicity risks.

Coordination Chemistry and Material Science Applications of 2 Hydroxyquinoline 4 Carboxylic Acid

Ligand Design and Metal Complexation Studies

The specific arrangement of donor atoms in 2-Hydroxyquinoline-4-carboxylic acid dictates its interaction with metal centers, leading to the formation of structurally diverse coordination complexes.

Bidentate Coordination Modes involving Hydroxyl and Carboxylate Groups

This compound primarily functions as a bidentate chelating agent. nih.gov In a typical coordination event, the proton from the hydroxyl group at the 2-position and the proton from the carboxylic acid group at the 4-position are lost. This deprotonation allows the resulting phenolate (B1203915) oxygen and one of the carboxylate oxygen atoms to simultaneously bind to a single metal center. This chelation forms a stable five- or six-membered ring, which enhances the thermodynamic stability of the resulting metal complex. This robust chelating behavior is fundamental to its role in forming predictable and stable coordination compounds.

Diverse Coordination Geometries and Modes of the Carboxylate Group

Beyond its primary chelating function, the carboxylate group (-COO⁻) of the ligand exhibits remarkable versatility in its coordination, enabling the formation of higher-order structures like polymers and metal-organic frameworks (MOFs). The specific coordination mode adopted by the carboxylate group can significantly influence the dimensionality and topology of the final structure. The most common coordination modes are detailed below.

Coordination ModeDescription
Monodentate (κ¹) Only one of the two carboxylate oxygen atoms binds to a metal center.
Bidentate Chelating (κ²) Both carboxylate oxygen atoms bind to the same metal center.
Bidentate Bridging The two carboxylate oxygen atoms bind to two different metal centers, acting as a bridge. This mode is crucial for building extended networks.

This variety of binding options allows this compound to act as a versatile building block, connecting multiple metal ions to generate one-, two-, or three-dimensional networks. nih.gov

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

The ability of this compound to link multiple metal centers makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs). frontiersin.org MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands.

The synthesis of MOFs using this ligand is often achieved through solvothermal methods. youtube.com In a typical procedure, the this compound ligand and a metal salt (e.g., salts of Zn(II), Cd(II), or lanthanides) are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and sealed in an autoclave. frontiersin.org The mixture is heated to a specific temperature for a period ranging from hours to days, during which the components self-assemble into a crystalline MOF structure. youtube.com

The resulting materials are rigorously characterized to determine their structure, purity, and properties using a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure is representative of the entire sample.

Infrared (IR) Spectroscopy: Confirms the coordination of the carboxylate and hydroxyl groups to the metal ions by observing shifts in their characteristic vibrational frequencies upon complexation. mdpi.com

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the MOF and identifies temperature ranges for the loss of guest solvent molecules and eventual framework decomposition. researchgate.net

Applications in Optoelectronic Devices

The unique photophysical properties of complexes derived from this compound, particularly with lanthanide ions, make them suitable for applications in optoelectronics.

Formation of Europium-Organic Thin Films via Atomic/Molecular Layer Deposition (ALD/MLD)

A novel process for creating highly luminescent thin films has been developed using Atomic/Molecular Layer Deposition (ALD/MLD). nih.gov This advanced gas-phase deposition technique allows for the growth of films with atomic-level thickness control and uniformity. beilstein-journals.orgmeasurlabs.com In this process, Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Eu(thd)₃) and this compound (referred to as HQA in the study) are used as the inorganic and organic precursors, respectively. nih.gov

The ALD/MLD cycle involves sequential, self-limiting reactions of these precursors on a substrate surface. beilstein-journals.org The resulting Eu-HQA hybrid films are highly luminescent, emitting the characteristic red light of Eu³⁺ ions. nih.gov A key advantage of using the this compound ligand is its ability to act as an efficient "antenna," absorbing light over a broad UV-visible range (up to ~400 nm) and effectively transferring that energy to the europium ion, which then luminesces. nih.govresearchgate.net This sensitization greatly enhances the emission intensity, making these films promising for use in novel bioimaging and diagnostic applications. nih.gov

Catalytic Applications of this compound Coordination Complexes

Coordination complexes and MOFs derived from this compound and its analogs are promising candidates for heterogeneous catalysis. The metal centers within these structures can function as active Lewis acid sites, while the organic ligand can provide additional functionality.

While specific catalytic applications for complexes of this compound itself are an emerging area of research, studies on closely related quinoline-based ligands demonstrate their potential. For instance, copper(II) complexes with quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org In other work, oxorhenium(V) complexes incorporating quinoline (B57606) carboxylic acid derivatives have been successfully used as catalysts for the epoxidation of olefins like cyclooctene. rsc.org

Furthermore, MOFs constructed with ligands containing accessible basic sites, such as those built from mixed carboxylic acid and N-containing ligands, have proven to be efficient and reusable heterogeneous catalysts for reactions like the Knoevenagel condensation under mild conditions. rsc.org The porous and tunable nature of MOFs made with this compound could similarly provide confined environments with active metal sites for a variety of catalytic transformations.

Sensing Applications (e.g., Fluorescence Quenching Effects)

The unique photoluminescent properties of this compound, particularly when complexed with lanthanide metals, form the basis for its potential in sensing applications. The phenomenon of fluorescence quenching, where the fluorescence intensity of a compound is decreased by the presence of an analyte, is a common mechanism in chemical sensing. While direct and extensive research on the fluorescence quenching applications of this compound itself is not widely documented, the luminescent characteristics of its complexes, especially with europium, have been investigated, providing a strong foundation for the development of fluorescent sensors.

The interaction between a fluorophore and a quencher can occur through various mechanisms, including electron transfer, energy transfer, and the formation of a ground-state complex. In the context of coordination polymers and metal-organic frameworks incorporating quinoline-based ligands, fluorescence quenching has been effectively utilized for the detection of various analytes, including metal ions and nitroaromatic compounds. For instance, the fluorescence of such materials can be quenched by the presence of specific metal cations due to the introduction of non-radiative decay pathways upon coordination with the analyte. Similarly, electron-deficient nitroaromatic compounds are known to be effective quenchers of electron-rich fluorescent materials through photoinduced electron transfer.

A study by Zhang and colleagues in 2013 explored the luminescence of europium complexes with this compound (Hhqc). researchgate.net They synthesized three distinct europium complexes using different organic bases: triethylamine (B128534) (TEL), tripropylamine (B89841) (TPL), and tributylamine (B1682462) (TBL). These complexes, denoted as Eu(Hhqc)₃(TEL), Eu(Hhqc)₃(TPL), and Eu(Hhqc)₃(TBL), all exhibited the characteristic red fluorescence of the Eu³⁺ ion. researchgate.net The emission spectra showed five distinct bands corresponding to the ⁵D₀→⁷Fⱼ (J=0, 1, 2, 3, 4) transitions of the europium ion. researchgate.net

The research highlighted that the choice of the organic base influenced the fluorescent properties of the complexes, with an increase in the carbon chain length of the base leading to enhanced fluorescence intensity. researchgate.net This tunability of luminescent properties is a critical aspect for the design of sensitive and selective fluorescent sensors. The significant fluorescence lifetimes and quantum yields of these complexes underscore their potential as luminescent probes.

Although the study by Zhang et al. did not investigate the fluorescence quenching of these specific europium complexes in the presence of analytes, the data provides a baseline for future sensing studies. The intense and stable fluorescence of these materials could be selectively quenched by target molecules, forming the basis of a "turn-off" fluorescent sensor.

Table 1: Photoluminescent Properties of Europium(III) Complexes with this compound

Complex Emission Peaks (nm) Fluorescence Lifetime (ms) Quantum Yield (%)
Eu(Hhqc)₃(TEL) 580, 592, 613, 654, 702 2.22 1.1
Eu(Hhqc)₃(TPL) 580, 592, 613, 654, 702 3.29 1.9

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Hydroxyquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Hydroxyquinoline-4-carboxylic acid in both solution and solid states.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the proton of the carboxylic acid group (–COOH) is characteristically observed as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. princeton.edulibretexts.org The aromatic protons on the quinoline (B57606) ring system appear in the range of 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns of these protons provide a detailed map of the substitution on the aromatic rings.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165–185 ppm. princeton.eduoregonstate.edu The carbon atoms of the quinoline ring system exhibit signals in the aromatic region (approximately 110–150 ppm), with quaternary carbons generally showing weaker signals. The carbon attached to the hydroxyl group (C2) and the carbon bearing the carboxylic acid group (C4) have distinct chemical shifts influenced by the electron-withdrawing nature of the substituents.

Representative NMR Data for this compound Derivatives in DMSO-d₆

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.22 – 8.70 (multiplets)105.98 – 146.64
NH13.22 (singlet)-
COOH~10-13 (broad singlet)~165-170
Quaternary C-121.12, 138.90, 151.25, 158.74
Note: The data presented is based on a closely related structure and typical ranges for the functional groups. Precise shifts for this compound may vary. princeton.edulibretexts.orgrsc.org

¹⁵N NMR for Tautomerism and Zwitterionic Species Analysis in Solution and Solid State

Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful tool for investigating the tautomeric equilibrium between the 2-hydroxyquinoline (B72897) and the 2-quinolone forms, as well as for identifying the presence of zwitterionic species. The chemical shift of the nitrogen atom is highly sensitive to its protonation state and local electronic environment.

In solution, especially in polar solvents like DMSO, this compound can exist in equilibrium between the neutral hydroxy acid form and a zwitterionic form, where the carboxylic proton has transferred to the quinoline nitrogen. biosynth.com Solid-state ¹⁵N NMR can definitively distinguish between these forms. The presence of a zwitterionic species, formed by the protonation of the quinoline nitrogen by the carboxylic acid group, is often confirmed in the solid state. biosynth.com This distinction is made possible by the significant differences in the ¹⁵N chemical shift patterns for each tautomer and the zwitterion.

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its bonds.

The most prominent features in the IR spectrum include:

A very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org

A strong absorption band around 1700–1770 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group.

Bands in the 1600–1450 cm⁻¹ region are attributed to C=C and C=N stretching vibrations within the quinoline ring system.

C–O stretching and O–H bending vibrations can also be observed, providing further confirmation of the structure.

Key IR Absorption Bands for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)
O–H Stretch (Carboxylic Acid)2500–3300 (broad)
C=O Stretch (Carboxylic Acid)1700–1770
C=C and C=N Stretches (Aromatic)1450–1600
Data sourced from typical ranges and available spectra. nih.govspectrabase.comchemicalbook.comresearchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, reveals information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound in a solvent like chloroform (B151607) typically shows absorption peaks arising from π→π* transitions within the quinoline aromatic system, generally appearing in the 250–300 nm range. beilstein-journals.orgresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the specific tautomeric form present.

The fluorescence properties of this compound can be utilized for applications such as fluorescent labeling. biosynth.com The emission wavelength can vary; for instance, when complexed with europium, luminescence has been observed in the range of 580–654 nm. The intrinsic fluorescence of this compound itself would need to be determined under specific excitation conditions.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The nominal molecular weight of this compound (C₁₀H₇NO₃) is 189.17 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is typically observed at m/z 189.

Key fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group. chempap.org Common fragments include:

[M - COOH]⁺ : Loss of the carboxylic acid group (45 Da), leading to a fragment at m/z 144.

[M - CO₂]⁺˙ : Loss of carbon dioxide (44 Da), resulting in a fragment at m/z 145.

Further fragmentation of the quinoline ring can also occur, such as the expulsion of HCN. chempap.org

Predicted Mass Spectrometry Fragments

Fragmentm/z (Mass-to-Charge Ratio)
[C₁₀H₇NO₃]⁺˙ (Molecular Ion)189
[M - COOH]⁺144
[M - CO₂]⁺˙145
[C₈H₆N]⁺116 (from subsequent fragmentation)
[C₇H₅]⁺89 (from subsequent fragmentation)
Data based on the molecular structure and general fragmentation patterns of related compounds. nih.govchempap.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Electrochemical and Spectroelectrochemical Studies of Redox Behavior

The redox behavior of this compound and its derivatives is a key area of investigation, providing insights into their reaction mechanisms and potential applications in areas like sensor development. While specific electrochemical data for this compound is not extensively detailed in the reviewed literature, studies on its structural isomer, kynurenic acid (4-hydroxy-2-quinolinecarboxylic acid), and other hydroxyquinoline derivatives offer valuable comparative insights.

Electrochemical studies on kynurenic acid using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been conducted to understand its oxidation behavior. nih.govfrontiersin.org For instance, on an unmodified carbon paste electrode, kynurenic acid exhibits an oxidation peak at approximately +0.54 V. nih.govfrontiersin.org The modification of the electrode surface, for example with terbium-doped zinc oxide nanoflowers, can shift this oxidation potential to lower values, such as +0.350 V, indicating catalytic effects of the modifier. nih.govfrontiersin.org The electrooxidation of kynurenine (B1673888), a related tryptophan metabolite, has also been compared with the anodic behavior of kynurenic acid, highlighting the influence of the specific chemical structure on the redox properties. researchgate.net

Spectroelectrochemical techniques, which couple spectroscopic measurements with electrochemical control, are powerful tools for identifying intermediates and final products of redox reactions. For related compounds, these methods have been instrumental in elucidating complex reaction pathways.

Future research would benefit from direct electrochemical and spectroelectrochemical studies on this compound to determine its precise redox potentials and reaction mechanisms.

CompoundElectrodeTechniqueOxidation Peak Potential (V)Source
Kynurenic AcidUnmodified Carbon Paste ElectrodeCV/DPV+0.54 nih.govfrontiersin.org
Kynurenic AcidTb-doped ZnO modified CPECV/DPV+0.350 nih.govfrontiersin.org

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds. For this compound, a high thermal stability is indicated by its high melting point.

Data from various suppliers indicate a melting point of over 300 °C. One patent specifies a melting point in the range of 335-340 °C after recrystallization. Its structural isomer, kynurenic acid, is reported to have a melting point of 282-283 °C, with decomposition. sigmaaldrich.com Kynurenic acid is also noted for its thermal stability. mdpi.com

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis provides a TGA curve, which shows the temperatures at which the compound decomposes and the extent of mass loss at each stage. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC curves reveal thermal transitions such as melting, crystallization, and glass transitions. slideshare.net

A typical TGA analysis involves heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the weight change. unca.edu For a compound like this compound, the initial part of the TGA curve would be expected to be flat, indicating no mass loss up to a certain temperature. The onset of a downward slope in the curve signifies the beginning of decomposition. The temperature at which the rate of mass loss is at its maximum is a key parameter indicating the compound's thermal stability. The final residual mass provides information about the nature of the decomposition products (e.g., if a stable char is formed).

While specific TGA or DSC curves for this compound were not found in the reviewed literature, the high melting point suggests that significant decomposition would likely begin at temperatures above 300 °C. The decomposition of carboxylic acids can proceed through various mechanisms, including decarboxylation (loss of CO2).

Detailed TGA and DSC studies would be necessary to fully characterize the thermal decomposition profile of this compound, including the identification of decomposition products through techniques like TGA coupled with mass spectrometry (TGA-MS).

PropertyValueSource
Melting Point>300 °C sigmaaldrich.com
Melting Point (recrystallized)335-340 °C
Boiling Point403.6 °C

Broader Research Applications and Future Outlook

Role as a Versatile Intermediate in General Organic Synthesis

2-Hydroxyquinoline-4-carboxylic acid is a valuable and versatile intermediate in the field of organic synthesis. sriramchem.com Its bifunctional nature, possessing both a hydroxyl group and a carboxylic acid group on a stable quinoline (B57606) framework, allows for a wide range of chemical modifications. This makes it an essential building block for the construction of more complex organic molecules. sriramchem.com

The reactivity of the quinoline core, combined with the functional groups at the 2- and 4-positions, enables chemists to use it in various synthetic strategies. It serves as a foundational scaffold for creating diverse libraries of compounds for research and development projects. sriramchem.com For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional derivatives, while the hydroxyl group can undergo etherification or other reactions. This versatility facilitates the creation of complex molecular architectures, supporting a wide array of projects in organic chemistry. sriramchem.com A patented process highlights the oxidation of 2-hydroxy-4-halogenomethyl-quinoline to produce 2-hydroxyquinoline-4-carboxylic acids, underscoring its role as a key intermediate in producing pharmaceutically useful compounds. google.com

Agrochemical Research Applications (e.g., Herbicides, Fungicides)

In the agrochemical sector, this compound is recognized as a crucial intermediate in the development of products designed to protect crops. sriramchem.com It is utilized in the synthesis of both herbicides and fungicides, contributing to advancements in agricultural technology. sriramchem.com

The general class of carboxylic acid-containing molecules has made significant contributions to the development of herbicides over the past several decades by targeting various biosynthetic pathways and enzymes in weeds. nih.gov While specific commercial herbicides directly derived from this compound are not prominently detailed in the literature, its role as a precursor is established. sriramchem.com

Research into the fungicidal properties of its derivatives has shown more specific promise. Studies on 2-substituted derivatives of quinoline-4-carboxylic acid have demonstrated notable antimicrobial effects. nih.gov Some of these derivatives cause significant morphological changes to fungal hyphae, such as those of Botrytis cinerea, a common plant pathogen. nih.gov These changes include abnormal branching and the release of cytoplasmic contents, which inhibit fungal growth. nih.gov The fungicidal mechanism of the broader class of carboxylic acid amide (CAA) fungicides often involves inhibiting the growth of fungal mycelium and preventing spore germination. nih.gov This aligns with the observed effects of quinoline-4-carboxylic acid derivatives, suggesting their potential in developing new agents for modern agriculture. nih.gov

Agrochemical Application Role of this compound Research Findings
Herbicides Serves as a synthetic intermediate. sriramchem.comCarboxylic acid derivatives are a known class of herbicidal molecules. nih.gov
Fungicides Used as a building block for fungicidal compounds. sriramchem.comDerivatives show antimicrobial effects and cause morphological damage to fungi like Botrytis cinerea. nih.gov

Emerging Research Areas and Unexplored Potentials of this compound

Beyond its established role as a synthetic intermediate, this compound and its derivatives are the subject of emerging research across various scientific disciplines, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development: The quinoline scaffold is a well-known pharmacophore, and derivatives of this compound have been investigated for several therapeutic applications.

Anticancer Activity: Derivatives have been synthesized and evaluated for their antitumor properties, with some showing high potency against specific cancer cell lines. Research has focused on designing derivatives that act as inhibitors of crucial cellular enzymes. For example, derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as potent and selective inhibitors of histone deacetylases (HDACs), specifically HDAC3, which plays a role in cancer development. frontiersin.org Other studies have explored its use in creating inhibitors for Sirtuin 3 (SIRT3), another enzyme implicated in cancer. frontiersin.org

Antimicrobial Agents: The compound and its derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antimicrobial agents to combat resistant pathogens. Its structural relative, kynurenic acid (a 2-carboxylic acid derivative of 4-hydroxyquinoline), is a known neuroprotective agent, indicating the broad biological potential of this class of compounds. nih.gov

Antioxidant Properties: A series of newly synthesized derivatives of this compound have been evaluated for their antioxidant activity, with some showing promising results. researchgate.net

Advanced Materials and Biotechnology: The unique chemical structure of this compound lends itself to applications in materials science and biotechnology.

Luminescent Materials: The compound has been used in the development of luminescent europium complexes, indicating its potential in the field of advanced materials and optical devices.

Fluorescent Labeling: The intrinsic fluorescence properties of the compound make it a candidate for the fluorescent labeling of biomolecules or for use in sensing applications. biosynth.com

Inhibition of Bacterial Efflux Pumps: Research has shown that this compound can inhibit bacterial efflux pumps, which are a primary mechanism by which bacteria develop resistance to multiple drugs. biosynth.com This represents a significant and underexplored avenue for restoring the efficacy of existing antibiotics.

Emerging Research Area Specific Application/Finding Potential Impact
Anticancer Research Development of HDAC3 and SIRT3 inhibitors. frontiersin.orgfrontiersin.orgNew therapeutic strategies for various cancers.
Antimicrobial Research Activity against Gram-positive and Gram-negative bacteria. Development of new antibiotics.
Bacterial Resistance Inhibition of multidrug bacterial efflux pumps. biosynth.comOvercoming antibiotic resistance in pathogens.
Antioxidant Studies Derivatives show good antioxidant activity. researchgate.netPotential applications in health and wellness.
Materials Science Used in creating luminescent europium complexes. Advanced optical and electronic materials.
Biotechnology Potential for fluorescent labeling of biomolecules. biosynth.comNew tools for biological research and diagnostics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Pfitzinger reaction is a common method, involving condensation of isatin derivatives (e.g., isatin with phenylacetic acid) in alkaline media (e.g., sodium acetate) to form the quinoline backbone . Alternative routes include acylation of methylanthranilate derivatives followed by heterocyclization under base catalysis. Key factors include pH control (alkaline conditions for cyclization) and solvent selection (DMF or ethanol for solubility). Optimized conditions (e.g., 100°C reflux with POCl₃ for chlorination) can improve yields to >80% .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Essential techniques include:

  • Elemental analysis to confirm stoichiometry.
  • UV-Vis spectroscopy (absorption peaks at ~250–300 nm for quinoline π→π* transitions) .
  • Fluorescence spectroscopy to study emission properties (e.g., λem ~580–654 nm in europium complexes) .
  • Thermogravimetric analysis (TGA) for thermal stability assessment (decomposition >300°C) .
  • ¹H/¹³C NMR to resolve hydroxyl (–OH) and carboxylic (–COOH) proton signals .

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer : The compound acts as a bidentate ligand via its hydroxyl (–OH) and carboxylate (–COO⁻) groups. Coordination with lanthanides (e.g., Eu³⁺) enhances luminescence through ligand-to-metal charge transfer (LMCT). For example, europium complexes exhibit intense red emission at 613 nm (⁵D₀→⁷F₂ transition) with quantum yields up to 32% under UV excitation . Organic bases (e.g., triethylamine) modulate coordination geometry and luminescence efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Discrepancies in melting points (>300°C vs. 403.6°C) may arise from polymorphism or hydration states. To address this:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Use powder XRD to compare crystalline forms.
  • Standardize synthesis protocols (e.g., solvent purity, drying conditions) to minimize variability .

Q. How do substituents on the quinoline ring affect the compound’s reactivity and biological activity?

  • Methodological Answer : Substituent effects are studied via:

  • Structure-activity relationship (SAR) assays : Methoxy (–OCH₃) groups at position 6 enhance antimicrobial activity by increasing lipophilicity .
  • Computational modeling : DFT calculations predict electron-withdrawing groups (e.g., –COOH) stabilize metal complexes by lowering LUMO energy .
  • Biological screening : Derivatives with 3,4,5-trimethoxyphenyl substitutions show cytotoxicity against cancer cell lines (IC₅₀ <10 µM) .

Q. What advanced applications exist for this compound in materials science?

  • Methodological Answer : The compound is used in:

  • Atomic/molecular layer deposition (ALD/MLD) : Forms europium-organic thin films (growth rate ~7.3 Å/cycle) with broad UV-Vis excitation (200–400 nm) for optoelectronic devices .
  • Coordination polymers : Ni(II) complexes exhibit 3D networks stabilized by π-π stacking and hydrogen bonding, relevant for catalytic or sensing applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.